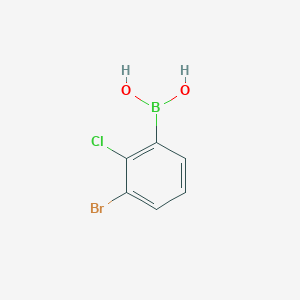

(3-Bromo-2-chlorophenyl)boronic acid

描述

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name, (3-bromo-2-chlorophenyl)boronic acid , reflects its structural hierarchy: a phenyl ring substituted with bromine at position 3 and chlorine at position 2, with a boronic acid group attached to the aromatic system. The systematic identification includes:

- CAS Registry Number : 352535-98-9.

- PubChem CID : 44558165.

- Synonyms : 3-Bromo-2-chlorophenylboronic acid, B-(3-bromo-2-chlorophenyl)boronic acid.

The name adheres to IUPAC rules for substituents on aromatic rings, prioritizing lower locants for substituents in alphabetical order (bromo before chloro).

Molecular Formula and Weight Analysis

The molecular formula C₆H₅BBrClO₂ indicates:

| Component | Quantity |

|---|---|

| Carbon | 6 |

| Hydrogen | 5 |

| Boron | 1 |

| Bromine | 1 |

| Chlorine | 1 |

| Oxygen | 2 |

The molecular weight is calculated as 235.27 g/mol (C: 72.06, H: 5.07, B: 10.81, Br: 79.90, Cl: 35.45, O: 32.00).

| Property | Value | Source |

|---|---|---|

| CAS | 352535-98-9 | |

| Molecular Formula | C₆H₅BBrClO₂ | |

| Molecular Weight | 235.27 g/mol | |

| Density | 1.79 g/cm³ | |

| Boiling Point | 372.0°C (predicted) |

2D/3D Structural Configuration and Conformational Dynamics

The 2D structure features a phenyl ring with bromine (C₃) and chlorine (C₂) substituents, connected to a boronic acid group (-B(OH)₂). The SMILES notation B(C1=C(C(=CC=C1)Br)Cl)(O)O captures this arrangement.

3D Conformational Dynamics

The boronic acid group adopts a trigonal planar geometry around boron, with hydroxyl groups oriented to optimize hydrogen bonding. The phenyl ring’s substituents induce steric and electronic effects:

- Bromine (C₃) introduces electron-withdrawing inductive effects, while chlorine (C₂) contributes electron-withdrawing inductive and weakly electron-donating resonance effects.

- Conformational flexibility arises from single-bond rotation between the boron-phenyl bond, though steric hindrance from adjacent substituents may restrict free rotation.

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR)

While experimental NMR data for this compound are not explicitly reported in the literature, theoretical predictions and analogs suggest:

| Proton Environment | Expected ¹H NMR Shifts (δ, ppm) | Assignment |

|---|---|---|

| Phenyl (ortho to Br/Cl) | 7.2–7.8 | Aromatic protons |

| Phenyl (meta to Br/Cl) | 6.8–7.2 | Aromatic protons |

| Boronic acid -OH | 3.5–5.5 | Broad singlet (exchangeable) |

The boronic acid proton signals are typically broad due to rapid proton exchange.

Infrared (IR) Spectroscopy

Key IR absorption bands are predicted as:

| Functional Group | Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| B–OH | 3200–3600 | O–H stretching |

| C–Br | 550–690 | C–Br stretching |

| C–Cl | 550–850 | C–Cl stretching |

| Aromatic C–H | 3000–3100 | C–H stretching |

| Boron–O (B–O–H) | 1300–1500 | B–O–H bending |

These bands align with typical boronic acid and halogenated aromatic compound spectra.

Mass Spectrometry (MS)

The molecular ion peak at m/z 235 (C₆H₅BBrClO₂) is expected, with isotopic patterns influenced by bromine (¹⁰⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). Fragments may include loss of HBr (m/z 235 – 80 = 155) or HCl (m/z 235 – 36 = 199).

属性

IUPAC Name |

(3-bromo-2-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrClO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMXATUQDUMDGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659383 | |

| Record name | (3-Bromo-2-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352535-98-9 | |

| Record name | B-(3-Bromo-2-chlorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352535-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromo-2-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromo-2-chlorophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Grignard Reagent Method for (3-Bromo-2-chlorophenyl)boronic Acid

This method involves the following key steps:

Formation of Grignard Reagent : The starting material, 1-bromo-2-chlorobenzene, is reacted with magnesium metal in an ether solvent (e.g., tetrahydrofuran, methyl tert-butyl ether) often with iodine as an initiator to form the corresponding arylmagnesium bromide.

Reaction with Borate Esters : The Grignard reagent is then reacted with a trialkyl borate such as triisobutyl borate or trimethyl borate at controlled temperatures (often 40-50 °C) to form the boronate intermediate.

Acidic Workup : Hydrolysis with dilute acid (e.g., 18% hydrochloric acid) at controlled pH (2-3) and temperature (< 30 °C) converts the boronate ester to the boronic acid.

Isolation and Purification : The product is isolated by filtration and recrystallization to obtain high-purity this compound.

Typical Reaction Conditions and Parameters

| Step | Conditions/Details |

|---|---|

| Solvent | Tetrahydrofuran (THF), methyl tert-butyl ether |

| Magnesium | Magnesium chips, iodine as initiator |

| Temperature (Grignard formation) | 40-50 °C |

| Borate Ester | Triisobutyl borate or trimethyl borate |

| Acid Workup | 18% HCl, pH 2-3, temperature < 30 °C |

| Reaction Time | 2-3 hours for Grignard formation and boronation |

| Atmosphere | Nitrogen or inert gas protection |

This method is documented in patent CN106946915A and similar patents, emphasizing the use of mixed ether solvents to optimize Grignard formation and boronation efficiency. The use of methyl tert-butyl ether and tetrahydrofuran mixtures helps balance solubility and reaction rates, reducing solvent costs and improving yield.

Alternative Preparation via Friedel-Crafts Type Boronization

While direct preparation of this compound via Friedel-Crafts type reaction is less commonly reported, analogous methods for related chlorophenylboronic acids have been developed:

Reaction of chlorobenzene with boron trichloride under Lewis acid catalysis (e.g., aluminum trichloride, ferric trichloride) at 80-120 °C forms dichloro(aryl)borane intermediates.

Acid hydrolysis of these intermediates yields the corresponding arylboronic acids.

This method offers an alternative to Grignard routes but is more suited to simpler chlorophenylboronic acids rather than mixed bromo-chloro derivatives due to selectivity and reactivity challenges.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|

| Organolithium Reagent | High yield, fewer byproducts | Expensive, hazardous, moisture sensitive | Limited due to safety concerns |

| Grignard Reagent | Moderate cost, scalable, well-established | Initiation can be difficult; solvent cost | Widely used industrially |

| Catalytic Boronization | Versatile, applicable to various substrates | Expensive catalysts, requires pure substrates | Limited by cost and purity |

| Friedel-Crafts Boronization | Simple raw materials, avoids organometallics | Selectivity issues, less common for bromo-chloro | Potential but less common |

Research Findings and Optimization Notes

Solvent Optimization : Mixed solvents such as methyl tert-butyl ether combined with tetrahydrofuran improve Grignard reagent formation and reduce solvent costs.

Catalyst Use : In Friedel-Crafts boronization, strong Lewis acids like aluminum trichloride enhance reaction rates and yields.

Reaction Parameters : Maintaining micro-positive pressure (0.01-0.03 MPa) and controlled temperature (80-120 °C) in boron trichloride reactions improves conversion efficiency.

Environmental Considerations : Using chlorinated rather than brominated starting materials reduces environmental pollution and solid waste from magnesium salts.

Summary Table of a Representative Grignard Synthesis Procedure for this compound

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 1-bromo-2-chlorobenzene + Mg + iodine in THF/MTBE | Formation of arylmagnesium bromide | Initiation facilitated by iodine |

| 2 | Addition of triisobutyl borate at 40-50 °C | Formation of boronate intermediate | Stirring under nitrogen atmosphere |

| 3 | Acidic hydrolysis with 18% HCl, pH 2-3, <30 °C | Conversion to boronic acid | Controlled temperature to prevent decomposition |

| 4 | Filtration and recrystallization | Purification | Yields high-purity product |

化学反应分析

Types of Reactions

(3-Bromo-2-chlorophenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation of the boronic acid group.

科学研究应用

(3-Bromo-2-chlorophenyl)boronic acid is an organic compound with the chemical formula and a molecular weight of 235.27 . It is also known by the IUPAC name this compound . This compound is part of American Elements' catalog of life science products and is available in various quantities, including bulk .

Applications in Scientific Research

This compound is used in various scientific applications, including Suzuki-Miyaura reactions .

Suzuki-Miyaura Reactions

- This compound is utilized as a reactant in Suzuki-Miyaura reactions, specifically with dibromotrifluoromethylbenzene . Suzuki coupling of 3b with different boronic acids in the presence of at 90 °C led to the synthesis of the monosubstituted and bisubstituted products .

Organic Synthesis

- Biarylketones and Phthalides: It is used in the synthesis of biarylketones and phthalides .

- Inhibitors: It is used in the synthesis of inhibitors, including PDE4 inhibitors .

As a Bioisostere

- This compound can be used as an isostere for the tert-butyl group to modulate drug solubility, selectivity, and potency . For example, in Ciprofloxacin analogs, it helps combat bacterial resistance and reduces lipophilicity and metabolism rates . A Ciprofloxacin analog containing this compound was found to be potent against Staphylococcus aureus .

- In drugs like Darapladib and Rilapladib, which are lipoprotein-associated phospholipase A2 (LpPLA2) inhibitors, this compound is also utilized .

Other Applications

- It participates in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides .

- It is involved in cross-coupling reactions with diazoesters or potassium cyanate .

- Ciprofloxacin Analogs: In the development of Ciprofloxacin analogs, this compound was used as a bioisostere for the tert-butyl group. This modification improved the drug's potency against Staphylococcus aureus, a bacterium resistant to Ciprofloxacin .

- LpPLA2 Inhibitors: this compound is present in the structure of lipoprotein-associated phospholipase A2 (LpPLA2) inhibitor drugs like Darapladib and Rilapladib, which are used in the treatment of atherosclerosis and other vascular inflammatory diseases .

- Vemurafenib: Development of [11C]vemurafenib employing a carbon-11 . The synthesis of aryliodide 2 starts with a Suzuki reaction to couple para-chlorophenylboronic acid (4) to 5-bromoazaindole (5) to yield the cross coupled .

作用机制

The mechanism of action of (3-Bromo-2-chlorophenyl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The molecular targets and pathways involved depend on the specific application and reaction conditions.

相似化合物的比较

Electronic and Steric Effects of Substituents

- Halogen Substituents: The bromine and chlorine atoms in this compound create a strong electron-withdrawing effect, lowering the pKa of the boronic acid group compared to non-halogenated analogs. For example, phenylboronic acid (pKa ~8.8) has a higher pKa than halogenated derivatives, which typically range between 7.5–8.5 . Comparison with (3-Bromo-5-chlorophenyl)boronic acid (CAS: 1186403-17-7):

- The meta-bromo and para-chloro substitution in this analog (vs.

Fluorinated Analogs :

- (2-Bromo-3-fluorophenyl)boronic acid (CAS: 731817-89-3) exhibits a lower molecular weight (218.82 g/mol) and distinct electronic effects due to fluorine’s high electronegativity. Fluorine substituents can stabilize the boronate form via through-space electronic effects, as demonstrated in 2,6-diarylphenylboronic acids .

Solubility and Stability

- Hydrophobic vs. Hydrophilic Substituents :

- This compound’s halogen substituents confer moderate lipid solubility, which may limit its aqueous solubility. This contrasts with hydroxylated analogs like 6-hydroxynaphthalen-2-yl boronic acid (IC₅₀: 0.1969 µM in 4T1 cells), which exhibit higher aqueous solubility and potent antiproliferative activity .

- Precipitation Issues : Pyren-1-yl boronic acid and [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid precipitate in cell culture media (e.g., RPMI), limiting their utility in biological assays. The target compound’s stability in such media remains unstudied but warrants investigation .

Data Table: Key Properties of Selected Arylboronic Acids

生物活性

(3-Bromo-2-chlorophenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anticancer, antibacterial, and enzyme inhibition activities, supported by relevant research findings and data.

- Chemical Formula : CHBBrClO

- Molecular Weight : 235.27 g/mol

- IUPAC Name : this compound

- PubChem CID : 44558165

Anticancer Activity

Recent studies have highlighted the potential of boronic acids, including this compound, as anticancer agents.

- Mechanism of Action : Boronic acids can act as proteasome inhibitors, which are crucial in cancer cell cycle regulation. For instance, a related dipeptide boronic acid was shown to halt cell cycle progression at the G2/M phase in U266 cells, leading to significant growth inhibition .

- Case Study : A study reported that a derivative of phenyl boronic acid exhibited a high cytotoxic effect on MCF-7 cancer cells with an IC value of 18.76 ± 0.62 µg/mL, while showing no toxicity to healthy cell lines .

Antibacterial Activity

The antibacterial properties of this compound are noteworthy, particularly against resistant bacterial strains.

- Inhibition Studies : The compound has demonstrated effectiveness against Escherichia coli at concentrations as low as 6.50 mg/mL .

- Mechanism : The mechanism involves reversible covalent binding to serine residues in β-lactamases, enhancing its efficacy against resistant strains .

Enzyme Inhibition Activities

This compound exhibits significant enzyme inhibition properties.

| Enzyme | IC (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

| Antityrosinase | 11.52 ± 0.46 |

These results indicate that the compound has varying degrees of inhibitory effects on different enzymes, which may have implications in treating conditions related to these enzymes' activities .

Safety and Toxicity

Safety assessments indicate that this compound has a favorable toxicity profile in vitro, showing no significant adverse effects on healthy cells while being effective against cancerous cells .

常见问题

Basic Research Questions

Q. What are the optimal synthetic conditions for (3-Bromo-2-chlorophenyl)boronic acid, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis typically employs palladium-catalyzed cross-coupling or halogen-lithium exchange followed by boronation. Key parameters include:

- Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂ for Suzuki-Miyaura coupling (yields >80%) .

- Solvent : Tetrahydrofuran (THF) or dioxane, which stabilize intermediates and enhance boron group incorporation .

- Base : Potassium carbonate or sodium hydroxide to deprotonate intermediates and facilitate transmetallation .

- Temperature : 60–90°C under inert atmosphere to prevent boronic acid oxidation .

Q. How does the substitution pattern (bromine, chlorine) affect reactivity in Suzuki-Miyaura couplings?

- Methodological Answer : The 3-bromo and 2-chloro substituents create steric hindrance and electronic effects:

- Steric Effects : Chlorine at the 2-position slows transmetallation but improves regioselectivity in coupling with aryl halides .

- Electronic Effects : Bromine’s electron-withdrawing nature activates the boronic acid for nucleophilic attack, while chlorine stabilizes intermediates via inductive effects .

- Validation : Use computational modeling (DFT) to predict reaction sites and validate with NMR/X-ray crystallography .

Advanced Research Questions

Q. How can trace impurities (e.g., residual boronic acids) in this compound be quantified for pharmaceutical applications?

- Methodological Answer : Employ LC-MS/MS with triple quadrupole detectors in Multiple Reaction Monitoring (MRM) mode:

- Sample Prep : Direct analysis without derivatization to reduce handling time .

- Detection Limits : Achieve limits of quantification (LOQ) <1 ppm using optimized transitions (e.g., m/z 215 → 141 for carboxy phenyl boronic acid) .

- Validation : Follow ICH guidelines for linearity (R² >0.99), accuracy (90–110%), and robustness (pH/temperature variations) .

Q. What strategies mitigate protodeboronation during multi-step synthesis of boronic acid derivatives?

- Methodological Answer :

- Protecting Groups : Use pinacol esters to stabilize the boronic acid during reactions; cleave with mild acid (e.g., HCl/THF) .

- Solvent Choice : Avoid protic solvents (e.g., water) in early stages to prevent premature hydrolysis .

- Catalyst Screening : Test Pd/Cu systems to minimize side reactions in cross-couplings .

Q. How can this compound be integrated into fluorescent sensors for diol detection?

- Methodological Answer :

- Sensor Design : Conjugate with fluorophores (e.g., rhodamine) via amide coupling; the boronic acid binds diols, inducing fluorescence quenching/enhancement .

- Kinetic Tuning : Optimize pH (8.5–10) to balance boronate ester formation and sensor stability .

- Validation : Use stopped-flow kinetics to measure binding rates (kₒₙ ~10³ M⁻¹s⁻¹ for fructose) .

Q. What methodologies assess the anticancer potential of boronic acid derivatives like this compound?

- Methodological Answer :

- In Vitro Screening : Test cytotoxicity against cancer cell lines (e.g., glioblastoma) using MTT assays; compare IC₅₀ values to reference drugs .

- Mechanistic Studies : Evaluate tubulin polymerization inhibition via spectrophotometry (IC₅₀ ~20 μM) .

- Apoptosis Assays : Use flow cytometry (FACScan) to detect Annexin V/PI staining in treated cells .

Advanced Analytical Challenges

Q. What are the challenges in MALDI-MS analysis of boronic acid-containing peptides, and how are they addressed?

- Methodological Answer :

- Trimerization Artifacts : Prevent boronic acid self-assembly by derivatizing with 2,5-dihydroxybenzoic acid (DHB) on-plate .

- Sequencing : Use MS/MS fragmentation to resolve branched peptides; optimize laser energy to avoid dehydration artifacts .

- Throughput : Combine with combinatorial libraries for high-throughput screening (1 bead = 1 compound) .

Q. How are binding kinetics between this compound and diols characterized for real-time sensing?

- Methodological Answer :

- Stopped-Flow Kinetics : Measure kₒₙ and kₒff in milliseconds using fluorescence quenching (e.g., with alizarin red S) .

- pH Dependence : Conduct experiments at physiological pH (7.4) to simulate in vivo conditions .

- Data Analysis : Fit kinetic traces to a two-state model to extract rate constants; validate with isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。